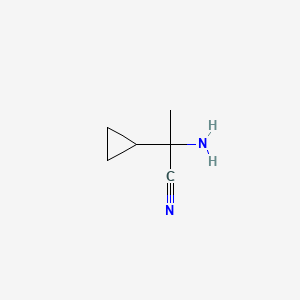

2-Amino-2-cyclopropylpropanenitrile

Description

Contextualization within Aminonitrile Chemistry

Aminonitriles are a class of organic compounds characterized by the presence of both an amine and a nitrile functional group attached to the same carbon atom. rsc.orgrsc.org This arrangement makes them exceptionally versatile building blocks in organic synthesis. rsc.orgrsc.org They are perhaps most famously known as key intermediates in the Strecker synthesis of amino acids, a reaction that has been a cornerstone of organic chemistry for over a century. mdpi.com The dual reactivity of aminonitriles allows them to act as precursors to a wide variety of other molecules, including amino acids, heterocycles, and other substituted amines. rsc.orgrsc.org

The chemistry of aminonitriles is rich and varied. They can undergo reactions at the nitrile group, such as hydrolysis to form amides or carboxylic acids, or reduction to form primary amines. The amino group, on the other hand, can be acylated, alkylated, or participate in the formation of imines. Furthermore, the carbon atom bearing both the amine and nitrile groups can be deprotonated to form a stabilized carbanion, which can then react with various electrophiles. This multifaceted reactivity has made aminonitriles a focus of intense research, with ongoing efforts to develop new and more efficient methods for their synthesis and to explore their applications in the construction of complex molecular architectures. rsc.orgrsc.org

Overview of 2-Amino-2-cyclopropylpropanenitrile as a Chemical Entity

This compound, with the chemical formula C6H10N2, is a specific example of an aminonitrile that incorporates a cyclopropyl (B3062369) group. uni.lu This seemingly simple addition has profound implications for the molecule's physical and chemical properties. The presence of the three-membered ring introduces significant ring strain, which in turn influences the bond angles, bond lengths, and electronic character of the molecule.

| Property | Value |

| Molecular Formula | C6H10N2 |

| InChI | InChI=1S/C6H10N2/c1-6(8,4-7)5-2-3-5/h5H,2-3,8H2,1H3 |

| InChIKey | VGFGZZVMDIZSTI-UHFFFAOYSA-N |

| SMILES | CC(C#N)(C1CC1)N |

| This data is sourced from PubChem. uni.lu |

The molecule's structure, featuring a quaternary carbon atom bonded to an amino group, a nitrile group, a methyl group, and a cyclopropyl group, presents a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis and separation of these enantiomers are of considerable interest, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

Significance of the Cyclopropyl Moiety in Aminonitrile Frameworks

The incorporation of a cyclopropyl ring into a molecule is a well-established strategy in medicinal chemistry and drug design. nih.goviris-biotech.descientificupdate.com This small, rigid ring system can confer a range of desirable properties upon a parent molecule. One of the most significant contributions of the cyclopropyl group is its ability to introduce conformational constraint. iris-biotech.de By locking a portion of the molecule into a fixed orientation, the cyclopropyl ring can help to pre-organize the molecule for binding to a biological target, which can lead to an increase in potency and selectivity. nih.goviris-biotech.de

Furthermore, the cyclopropyl group can have a significant impact on a molecule's metabolic stability. nih.govhyphadiscovery.com The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes than the C-H bonds of a corresponding acyclic alkyl group. hyphadiscovery.com This can lead to an increased half-life and improved pharmacokinetic profile for a drug candidate. The cyclopropyl group can also influence a molecule's lipophilicity and pKa, further underscoring its utility as a design element in medicinal chemistry. nih.goviris-biotech.de The unique electronic properties of the cyclopropyl ring, which has some degree of π-character, can also play a role in its interactions with biological targets. nih.gov

In the context of this compound, the cyclopropyl moiety not only imparts these desirable physicochemical properties but also presents unique synthetic challenges and opportunities. The strained nature of the ring can be exploited in a variety of chemical transformations, allowing for the construction of more complex molecular architectures. The study of this compound and related compounds therefore provides a valuable platform for exploring the interplay between structure, reactivity, and biological function in this important class of molecules.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-2-cyclopropylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-6(8,4-7)5-2-3-5/h5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFGZZVMDIZSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396468 | |

| Record name | 2-amino-2-cyclopropylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37024-73-0 | |

| Record name | 2-amino-2-cyclopropylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyclopropylpropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 Cyclopropylpropanenitrile

Classical Approaches to Aminonitrile Synthesis

Traditional methods for synthesizing α-aminonitriles have long been established and are still widely used due to their reliability and simplicity. These methods typically involve the combination of a carbonyl compound, an amine, and a cyanide source in a one-pot reaction.

Strecker-Type Reactions for α-Aminonitriles

The Strecker synthesis, first reported by Adolph Strecker, is a classic and versatile method for preparing α-aminonitriles. nrochemistry.comwikipedia.org The reaction involves the treatment of an aldehyde or ketone with ammonia (B1221849) and a cyanide source, such as potassium cyanide (KCN) or hydrogen cyanide (HCN). nrochemistry.commasterorganicchemistry.com

Reaction Scheme for Strecker Synthesis

Cyclopropyl (B3062369) Methyl Ketone + Ammonia + Hydrogen Cyanide → 2-Amino-2-cyclopropylpropanenitrile + Water

The mechanism proceeds in two main stages. wikipedia.orgmasterorganicchemistry.com First, the ketone reacts with ammonia to form a cyclopropyl-substituted ketimine intermediate, with the concurrent elimination of a water molecule. In the second stage, the cyanide ion (CN⁻) performs a nucleophilic attack on the imine carbon, yielding the final α-aminonitrile product. wikipedia.orgorganic-chemistry.org The use of ammonium (B1175870) chloride (NH₄Cl) is common as it serves as a source of both ammonia and a mild acid to facilitate imine formation. masterorganicchemistry.com

| Component | Function |

| Cyclopropyl Methyl Ketone | Carbonyl substrate providing the core structure |

| Ammonia (or Ammonium Salt) | Nitrogen source for the amino group |

| Cyanide Source (KCN, NaCN, HCN) | Provides the nitrile group |

Nucleophilic Addition of Cyanides to Imines or Iminium Intermediates

This approach is fundamentally the key step within the broader Strecker synthesis but can also be considered as a distinct strategy where a pre-formed imine or its corresponding iminium ion is treated with a cyanide source. thieme-connect.de The reaction hinges on the electrophilicity of the imine carbon, which is susceptible to attack by the cyanide nucleophile. science-revision.co.ukdocbrown.info

The process begins with the formation of the iminium ion, which is generated by the protonation of the imine formed from cyclopropyl methyl ketone and ammonia. wikipedia.org This protonation enhances the electrophilicity of the imine carbon, making it more reactive towards the cyanide ion. The subsequent addition of the cyanide ion is rapid and irreversible, leading to the formation of this compound. chemguide.co.uklibretexts.org The reaction is typically performed in a buffered solution to maintain a pH that allows for both the presence of free cyanide ions and the formation of the iminium ion. chemguide.co.uk

Mechanism Highlights:

Imine/Iminium Formation: Reaction of cyclopropyl methyl ketone with an amine (e.g., ammonia).

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbon of the imine or iminium ion. libretexts.org

Product Formation: A stable α-aminonitrile is formed.

Modern Catalytic Strategies for Aminonitrile Formation

Recent advancements in catalysis have introduced more efficient, selective, and environmentally benign methods for the synthesis of α-aminonitriles. These strategies often employ transition metals and aim to achieve high levels of stereoselectivity.

Transition Metal-Catalyzed Cyanation Reactions

Transition metal catalysis offers powerful tools for forming carbon-carbon bonds, including the introduction of a cyano group. Catalysts based on nickel, palladium, and copper have been successfully employed for the cyanation of various substrates. organic-chemistry.orgorganic-chemistry.org In the context of synthesizing this compound, a relevant strategy would be the catalytic cyanation of a pre-formed cyclopropyl ketimine or a related derivative.

For instance, nickel-catalyzed cyanation using zinc cyanide (Zn(CN)₂) has emerged as a method that avoids the use of more toxic cyanide sources. organic-chemistry.org The general approach involves the activation of the substrate by the metal catalyst, facilitating the addition of the cyanide group.

| Catalyst System | Cyanide Source | Substrate Type |

| Nickel complexes | Zn(CN)₂ | Alkyl halides, Ketimines |

| Palladium complexes | K₄[Fe(CN)₆] | Aryl (pseudo)halides |

| Copper complexes | ICN | Terminal Alkynes |

While direct application to this compound is not widely documented, these methodologies provide a framework for developing new synthetic routes that offer mild reaction conditions and broad functional group tolerance. organic-chemistry.org

Enantioselective Synthesis of Chiral α-Aminonitriles

The synthesis of a single enantiomer of a chiral compound is of paramount importance, particularly for pharmaceutical applications. This compound possesses a chiral center, and its resolution into individual enantiomers, such as (2R)-2-amino-2-cyclopropylpropanenitrile, is a significant synthetic goal. nih.gov

Asymmetric Strecker reactions have been developed using chiral auxiliaries or, more commonly, chiral catalysts. wikipedia.org A notable advancement is the use of titanium-based catalysts for the enantioselective cyanation of imines. organic-chemistry.org For example, a titanium catalyst supported by chiral ligands like (S)-BINOL and quinine (B1679958) has been shown to facilitate asymmetric cyano-borrowing reactions, yielding aminonitriles with moderate to high enantioselectivity. rsc.org Such catalytic systems create a chiral environment around the reactive center, directing the cyanide nucleophile to attack one face of the imine preferentially, thus producing an excess of one enantiomer.

Specific Preparation through Titanium-Catalyzed Cyano-Borrowing Reaction for Direct Amination of Cyanohydrins

A highly innovative and atom-economical method for synthesizing N-unprotected α-aminonitriles is the titanium-catalyzed cyano-borrowing reaction. researchgate.net This strategy allows for the direct amination of cyanohydrins, which are themselves derived from ketones or aldehydes.

The synthesis of this compound via this method would proceed in two conceptual steps:

Cyanohydrin Formation: Cyclopropyl methyl ketone is reacted with a cyanide source to form the corresponding cyanohydrin, 2-cyclopropyl-2-hydroxypropanenitrile.

Cyano-Borrowing Amination: The cyanohydrin is then treated with ammonia in the presence of a titanium catalyst. The catalyst facilitates an unprecedented reaction where the hydroxyl group is directly replaced by an amino group (–NH₂). researchgate.net

This reaction is termed a "cyano-borrowing" reaction because it is proposed to proceed via a transient species where the cyano group is temporarily held by the catalyst while the C-O bond is cleaved and the C-N bond is formed. rsc.org The transformation is notable for its high atom economy, mild reaction conditions, and broad substrate scope. researchgate.net

| Reaction Stage | Reactants | Catalyst | Key Transformation |

| Cyanohydrin Formation | Cyclopropyl methyl ketone, HCN/TMSCN | (none required) | C=O to C(OH)CN |

| Amination | 2-cyclopropyl-2-hydroxypropanenitrile, Ammonia | Titanium(IV) isopropoxide | C-OH to C-NH₂ |

This modern catalytic approach represents a significant step forward, providing a direct and efficient pathway to N-unprotected α-aminonitriles like this compound. rsc.orgresearchgate.net

Chemical Reactivity and Transformations of 2 Amino 2 Cyclopropylpropanenitrile

Reactivity of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic. openstax.org This polarity allows for various nucleophilic additions. openstax.orgchemistrysteps.com

Reduction Reactions to Primary Amines

The nitrile group can be reduced to a primary amine through the addition of a strong reducing agent like lithium aluminum hydride (LiAlH₄). ebsco.comlibretexts.org This reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org The resulting intermediate is then protonated during an aqueous workup to yield the primary amine. libretexts.org This method is a valuable synthetic route for producing primary amines. libretexts.org

Table 1: Reduction of Nitriles to Primary Amines

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | ebsco.comlibretexts.orglibretexts.org |

Nucleophilic Addition Reactions at the Cyano Carbon

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. openstax.orgnih.gov For instance, Grignard reagents and organolithium reagents add to the nitrile to form an intermediate imine anion. openstax.orglibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orgyoutube.com The reaction with Grignard reagents is a notable method for ketone synthesis. youtube.com

Table 2: Nucleophilic Addition to Nitriles

| Nucleophile | Product after Hydrolysis | Reference |

|---|---|---|

| Grignard Reagent (R-MgX) | Ketone | openstax.orglibretexts.org |

| Organolithium Reagent (R-Li) | Ketone | libretexts.org |

| Hydroxide (B78521) Ion (OH⁻) | Carboxylic Acid (via amide intermediate) | openstax.orglibretexts.org |

Hydrolysis and Amidation Pathways

Nitriles can be hydrolyzed to produce carboxylic acids. chemistrysteps.comebsco.com This transformation can occur under either acidic or basic conditions and proceeds through an amide intermediate. openstax.orglibretexts.org In acidic hydrolysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the cyano carbon, facilitating the attack by water. chemistrysteps.comlibretexts.org In basic hydrolysis, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. openstax.orglibretexts.org

Reactivity of the Amino Group

The amino group (-NH₂) is nucleophilic due to the lone pair of electrons on the nitrogen atom. This allows it to participate in a variety of reactions, including substitution, alkylation, and acylation.

Nucleophilic Substitution Reactions

The amino group can act as a nucleophile in substitution reactions. cognitoedu.org For example, it can react with alkyl halides, where the amino group displaces the halide to form a new carbon-nitrogen bond. chemguide.co.uk The reaction of ammonia (B1221849) (a simple amine) with alkyl halides is a fundamental method for synthesizing primary amines, although it can lead to mixtures of products. libretexts.orgcognitoedu.org

Alkylation and Acylation Reactions

Alkylation of the amino group involves the introduction of an alkyl group, typically by reaction with an alkyl halide. psu.edu This can be a challenging reaction to control, sometimes requiring specific conditions or protecting groups to achieve selective mono-alkylation. psu.edu

Acylation is the process of introducing an acyl group (R-C=O) to the amino group, forming an amide. This is commonly achieved by reacting the amine with an acid chloride or an acid anhydride. libretexts.org This reaction is generally a robust and efficient way to form amides. libretexts.org

Table 3: Reactions of the Amino Group

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | Alkylated Amine | cognitoedu.orgchemguide.co.uk |

| Alkylation | Alkyl Halide | Alkylated Amine | psu.edu |

Condensation Reactions with Carbonyl Compounds

The primary amino group in 2-Amino-2-cyclopropylpropanenitrile readily undergoes condensation reactions with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is a cornerstone of amine chemistry and proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The general reaction can be represented as: R-C(=O)-R' + H₂N-C(cyclopropyl)(CH₃)CN → R-C(=N-C(cyclopropyl)(CH₃)CN)-R' + H₂O

These reactions are typically reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com The addition of an acid catalyst can significantly accelerate the rate of imine formation. masterorganicchemistry.com The resulting imines are valuable intermediates in organic synthesis, as the C=N double bond can be subsequently reduced to form secondary amines or subjected to other transformations. google.com

The reactivity of the carbonyl compound plays a significant role in the reaction's feasibility and rate. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

Table 1: Examples of Condensation Reactions with Carbonyls

| Carbonyl Compound | Product Type | General Conditions |

| Aldehydes (e.g., Benzaldehyde) | Aldimine | Alcohol solvent, optional acid catalyst youtube.com |

| Ketones (e.g., Acetone) | Ketimine | Anhydrous conditions, may require longer reaction times or a dehydrating agent google.com |

Oxidation Reactions Involving this compound

The oxidation of this compound can target either the amino group or potentially the cyclopropyl (B3062369) ring, depending on the oxidant and reaction conditions.

While direct oxidation of the primary amine can occur, the formation of oximes and amides from this compound typically involves multi-step pathways or reactions of derivatives.

Oxime Formation: Oximes are generally synthesized through the reaction of a carbonyl compound with hydroxylamine (B1172632). nih.govtcichemicals.com However, they can also be formed by the oxidation of primary amines. nih.gov For this compound, this would involve the oxidation of the amino group. The direct conversion of the aminonitrile to an oxime is not a commonly cited direct transformation, but oxidation of the primary amine to a hydroxylamine derivative followed by internal rearrangement or further reaction could theoretically lead to oxime-like structures.

Amide Formation: The formation of an amide from this compound most directly occurs through the hydrolysis of the nitrile group. This hydrolysis can be performed under either acidic or basic conditions, typically requiring heat. libretexts.orgmasterorganicchemistry.com The reaction first yields a primary amide, 2-amino-2-cyclopropylpropanamide. Under more vigorous hydrolytic conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid. libretexts.orgorganic-chemistry.org

Reaction Scheme: Nitrile Hydrolysis to Amide H₂N-C(cyclopropyl)(CH₃)CN + H₂O --(Acid or Base)--> H₂N-C(cyclopropyl)(CH₃)CONH₂

Chemical Transformations Involving the Cyclopropyl Ring

The cyclopropyl group is a strained three-membered ring that can undergo unique chemical transformations, particularly ring-opening reactions.

The strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions under various conditions, including treatment with electrophiles, radical initiators, or under reductive conditions. epfl.chbeilstein-journals.orgrsc.org These reactions relieve the ring strain and lead to the formation of linear, functionalized propane (B168953) derivatives. For instance, oxidative ring-opening strategies have been developed for aminocyclopropanes, which can lead to 1,3-difunctionalized propylamines. epfl.ch In the context of this compound, such reactions would generate a more complex, substituted linear alkane. The regioselectivity of the ring-opening would be influenced by the substituents on the ring and the reaction mechanism. beilstein-journals.org

Cycloaddition reactions typically involve π-systems. libretexts.orgyoutube.com The cyclopropyl ring itself does not directly participate in common thermally or photochemically induced cycloaddition reactions in the same manner as conjugated dienes or alkenes. However, the molecule as a whole could potentially undergo cycloaddition if the nitrile group or an imine formed from the amino group acts as a dienophile or dipolarophile. For example, imines can participate in [4+2] and [2+2] cycloaddition reactions. nih.gov If this compound is first converted to an imine, this derivative could then engage in cycloaddition reactions to form complex heterocyclic scaffolds.

Reactivity in Acidic and Basic Environments

The stability and reactivity of this compound in acidic and basic media are dictated by its functional groups.

Acidic Environment: In the presence of acid, the primary amino group, being basic, will be protonated to form an ammonium (B1175870) salt. youtube.com This protonation renders the amino group non-nucleophilic. masterorganicchemistry.com Strong acidic conditions, particularly with heating, can promote the hydrolysis of the nitrile group to a carboxylic acid, proceeding through an amide intermediate. masterorganicchemistry.comyoutube.com The stability of ester-containing amino acid prodrugs has been shown to be greater in acidic pH compared to basic pH, a principle that can be extended to the relative stability of the nitrile group under different pH conditions. nih.gov

Basic Environment: In a basic medium, the primary amino group remains unprotonated and nucleophilic. Strong basic conditions, especially with heating, will also facilitate the hydrolysis of the nitrile group. The reaction is typically promoted by a hydroxide ion acting as a nucleophile attacking the nitrile carbon. youtube.com The initial product is the carboxylate salt of the corresponding carboxylic acid, which is deprotonated under basic conditions. libretexts.org

Table 2: Products of Hydrolysis in Acidic and Basic Media

| Condition | Intermediate Product | Final Product (with prolonged heating) |

| Acidic (e.g., H₃O⁺, heat) | 2-Amino-2-cyclopropylpropanamide | 2-Amino-2-cyclopropylpropanoic acid ammonium salt |

| Basic (e.g., NaOH, H₂O, heat) | 2-Amino-2-cyclopropylpropanamide | Sodium 2-amino-2-cyclopropylpropanoate |

Mechanistic Investigations of 2 Amino 2 Cyclopropylpropanenitrile Chemical Transformations

Elucidation of Reaction Mechanisms in Synthetic Pathways

Detailed mechanistic studies specifically elucidating the reaction pathways for the synthesis of 2-Amino-2-cyclopropylpropanenitrile are not extensively available in peer-reviewed literature. However, its structure suggests that it is likely synthesized via a Strecker reaction, a well-established method for producing α-aminonitriles. google.comnih.gov This pathway would theoretically involve the reaction of cyclopropyl (B3062369) methyl ketone with ammonia (B1221849) to form an imine intermediate, which is then attacked by a cyanide source.

Another potential synthetic route could involve the nucleophilic addition of a cyanide source to a pre-formed ketimine derived from cyclopropyl methyl ketone and a suitable amine. The specific catalysts and reaction conditions employed would significantly influence the reaction mechanism, potentially involving acid or base catalysis to facilitate the formation of the imine and the subsequent nucleophilic attack. For instance, various catalysts, including sulfated polyborate and certain organocatalysts, have been shown to be effective in the synthesis of other α-aminonitriles and could theoretically be applied to the synthesis of this compound.

Stereochemical Outcomes of Aminonitrile Reactions

The stereochemical outcomes of reactions involving this compound are not well-documented in publicly available research. As the molecule possesses a chiral center at the α-carbon, the synthesis of enantiomerically pure forms, such as (2R)-2-amino-2-cyclopropylpropanenitrile, would require stereoselective methods.

In the context of a Strecker synthesis, the use of a chiral amine or a chiral catalyst could, in principle, induce stereoselectivity, leading to an enrichment of one enantiomer over the other. The facial selectivity of the cyanide addition to the imine intermediate would be the determining factor for the final stereochemistry of the product. The steric bulk of the cyclopropyl and methyl groups would play a crucial role in directing the approach of the nucleophile. However, specific studies detailing these outcomes for this compound are lacking.

Kinetic and Thermodynamic Analysis of Reaction Processes

A comprehensive kinetic and thermodynamic analysis of the formation or subsequent reactions of this compound has not been reported in the scientific literature. Such studies would be essential to understand the reaction rates, equilibrium positions, and the energetic profile of the synthetic pathways.

For analogous aminonitrile syntheses, kinetic studies have been performed to determine rate constants and equilibrium constants for the addition of cyanide to iminium ions. nih.gov These studies provide a framework for how a kinetic analysis of the this compound synthesis could be designed. A thermodynamic analysis would provide valuable information on the stability of the compound and the feasibility of its formation under various conditions.

Table 1: Hypothetical Parameters for Kinetic and Thermodynamic Analysis

| Parameter | Description | Hypothetical Value/Observation |

| Rate Constant (k) | The rate of the cyanide addition to the cyclopropyl ketimine. | Would depend on temperature, solvent, and catalyst. |

| Equilibrium Constant (Keq) | The ratio of product to reactants at equilibrium. | A large Keq would indicate the reaction favors product formation. |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Could be determined through temperature-dependent kinetic studies. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Likely exothermic for the formation of the C-C bond. |

| Entropy of Reaction (ΔS) | The change in disorder of the system. | Likely negative as two molecules combine to form one. |

| Gibbs Free Energy (ΔG) | The overall spontaneity of the reaction. | A negative ΔG would indicate a spontaneous reaction. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound was found.

Insights into the Intramolecular Interactions of this compound

Specific research detailing the intramolecular interactions within this compound is not available. However, based on its structure, several intramolecular interactions can be predicted. The molecule contains a primary amine group (-NH2), a nitrile group (-C≡N), and a cyclopropyl ring, all attached to a central quaternary carbon.

The proximity of the amino and nitrile groups could allow for weak intramolecular hydrogen bonding between a hydrogen atom of the amino group and the nitrogen atom of the nitrile group, although this is likely to be conformationally dependent. The electron-withdrawing nature of the nitrile group would influence the electron density on the adjacent carbon and the attached amino group. Furthermore, the unique electronic properties of the cyclopropyl ring, which exhibits some characteristics of a double bond, could lead to electronic interactions with the adjacent quaternary center and functional groups. Computational modeling would be a valuable tool to investigate these interactions in more detail.

Derivatives and Analogues of 2 Amino 2 Cyclopropylpropanenitrile

Synthesis of Substituted Aminopropanenitrile Derivatives

The primary route for the synthesis of 2-amino-2-cyclopropylpropanenitrile and its substituted derivatives is the Strecker synthesis. nih.govnih.govresearchgate.net This robust and well-established one-pot, three-component reaction involves the condensation of a ketone, an amine, and a cyanide source. uni-mainz.deresearchgate.net

In the context of this compound, the reaction commences with cyclopropyl (B3062369) methyl ketone. This ketone reacts with ammonia (B1221849) and a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), to yield the target α-aminonitrile. uni-mainz.deresearchgate.net The reaction proceeds through the formation of an intermediate imine from the ketone and ammonia, which is then attacked by the cyanide nucleophile. nih.gov

Table 1: Key Reactants in the Strecker Synthesis of this compound

| Reactant | Role |

| Cyclopropyl methyl ketone | Carbonyl component, provides the cyclopropyl and methyl groups |

| Ammonia (or ammonium (B1175870) salt) | Amine source, provides the amino group |

| Cyanide source (e.g., HCN, KCN, TMSCN) | Provides the nitrile group |

The versatility of the Strecker synthesis allows for the preparation of a wide array of substituted derivatives by modifying the starting materials. For instance, employing substituted amines in place of ammonia leads to N-substituted derivatives of this compound. Similarly, variations in the ketone precursor, while maintaining the core cyclopropyl group, can introduce substituents on the propyl chain.

Design and Preparation of Cyclopropyl-Containing Aminonitrile Analogues

The design of analogues of this compound often focuses on retaining the key structural features while introducing modifications to fine-tune properties. A common strategy involves the replacement of the cyclopropyl group with other small, strained ring systems or the introduction of functional groups that can participate in further chemical transformations.

The synthesis of these analogues often employs similar methodologies to the parent compound, such as the Strecker reaction. For example, using a different cycloalkyl methyl ketone as the starting material would yield the corresponding cycloalkyl-containing aminonitrile analogue. The inherent reactivity of the nitrile and amino groups in the resulting analogues allows for their use as versatile intermediates in organic synthesis. uni-mainz.de

Structural Comparisons with Related Aminonitriles

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for characterizing these compounds. In the ¹H NMR spectrum, the protons of the cyclopropyl group typically appear as a complex multiplet in the upfield region. The chemical shifts of the methyl and amino protons would also be characteristic. docbrown.infochemicalbook.com The IR spectrum would prominently feature a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹, and N-H stretching vibrations from the primary amine. chemicalbook.com

X-ray crystallography provides definitive information on the three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of the substituents around the chiral center. researchgate.netnih.govnih.govyoutube.com Such studies on related aminonitriles have been instrumental in understanding their solid-state conformation and intermolecular interactions. researchgate.net

Novel Chemical Scaffolds Derived from this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon (upon activation), makes it a valuable precursor for the synthesis of novel chemical scaffolds, particularly nitrogen-containing heterocycles. nih.govnih.gov The reactivity of α-aminonitriles allows them to act as building blocks for a diverse range of cyclic structures. researchgate.netuni-mainz.de

For example, the nitrile group can be hydrolyzed to a carboxylic acid, converting the aminonitrile into a cyclopropyl-containing α-amino acid, a class of compounds with significant interest in medicinal chemistry due to their ability to introduce conformational constraints into peptides. nih.gov Furthermore, the amino group can participate in cyclization reactions with suitable reagents to form various heterocyclic systems. The reaction of aminonitriles with aminothiols, for instance, can lead to the formation of thiol-containing peptides and nitrogen heterocycles. nih.gov The development of such synthetic methodologies opens avenues for creating libraries of novel compounds for various applications, including drug discovery. nih.gov

Computational and Theoretical Studies on Aminonitriles, Including 2 Amino 2 Cyclopropylpropanenitrile

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are at the forefront of determining the three-dimensional structure of molecules with high accuracy. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for a given molecule, yielding its optimized geometry, including bond lengths, bond angles, and dihedral angles. nih.govyoutube.com These calculations are crucial for understanding the steric and electronic environment within the molecule.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-CN | 1.435 |

| C≡N | 1.158 | |

| C-NH₂ | 1.373 | |

| Bond Angles (°) | C-C-CN | 121.5 |

| C-C-NH₂ | 122.1 | |

| H-N-H | 114.9 |

Conformational Analysis and Isomerism

Most molecules are not rigid structures but can exist in various spatial arrangements called conformations, which arise from rotation around single bonds. utdallas.edulibretexts.org Conformational analysis involves identifying the different possible conformers and determining their relative stabilities. Computational methods are particularly powerful for this purpose, as they can map the potential energy surface of a molecule as a function of its dihedral angles.

For aminonitriles, conformational analysis can reveal the preferred spatial orientation of the amino and nitrile groups relative to the rest of the molecule. For example, a computational study of 3-aminopropionitrile investigated the relative energies of its gauche and trans conformers. researchgate.net Such analyses are crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes. In the case of chiral aminonitriles like 2-Amino-2-cyclopropylpropanenitrile, computational methods can also be used to study the properties of different enantiomers and diastereomers. acs.org

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C-CN) |

|---|---|---|

| Gauche | 0.00 | ~60° |

| Trans | 0.85 | 180° |

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a powerful means to model reaction pathways, identify intermediate structures, and characterize the high-energy transition states that connect reactants, intermediates, and products. masterorganicchemistry.comvaia.commasterorganicchemistry.comnumberanalytics.com By calculating the energy profile of a reaction, chemists can predict its feasibility and selectivity.

The Strecker synthesis is a classic method for preparing α-aminonitriles. masterorganicchemistry.commasterorganicchemistry.comnumberanalytics.comorganic-chemistry.org Computational studies can elucidate the detailed mechanism of this reaction, including the initial formation of an imine from an aldehyde and an amine, followed by the nucleophilic attack of a cyanide ion. masterorganicchemistry.commasterorganicchemistry.com Modeling this pathway allows for the determination of activation energies for each step, providing insights into the reaction kinetics. While a complete energy profile for the synthesis of this compound is not available, the general mechanism is well-understood and can be computationally investigated.

| Reaction Step | Description | Computational Insights |

|---|---|---|

| Imine Formation | Condensation of an aldehyde or ketone with ammonia (B1221849) or an amine. | Calculation of the activation energy for the nucleophilic attack of the amine and subsequent dehydration. |

| Cyanide Addition | Nucleophilic attack of the cyanide ion on the imine carbon. | Modeling the transition state of the C-C bond formation and determining its energy barrier. |

| Hydrolysis (optional) | Conversion of the nitrile group to a carboxylic acid to form an amino acid. | Elucidation of the multi-step hydrolysis mechanism and the associated energy changes. |

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its reactivity and physical properties. Computational methods can provide a detailed description of how electrons are distributed within a molecule. Techniques like Natural Bond Orbital (NBO) analysis are used to calculate atomic charges, identify bonding and lone pair orbitals, and understand delocalization and hyperconjugation effects. researchgate.nethuntresearchgroup.org.ukstackexchange.comuni-muenchen.de

For aminonitriles, NBO analysis can quantify the electron-withdrawing effect of the nitrile group and the electron-donating or -withdrawing nature of the amino group, depending on its substitution. This analysis provides a quantitative picture of the polarity of the bonds and the reactivity of different sites within the molecule. For instance, an NBO analysis of 3-aminopropionitrile can reveal the partial charges on each atom, highlighting the electrophilic and nucleophilic centers. researchgate.net

| Atom | NBO Charge (e) |

|---|---|

| N (amino) | -0.85 |

| C (adjacent to amino) | -0.30 |

| C (adjacent to nitrile) | -0.25 |

| C (nitrile) | 0.10 |

| N (nitrile) | -0.45 |

Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules interact with each other governs their macroscopic properties, such as boiling point, solubility, and crystal structure. Computational chemistry is instrumental in studying these intermolecular interactions, particularly hydrogen bonding, which is a key interaction for aminonitriles. nih.govresearchgate.net The amino group can act as a hydrogen bond donor, while the nitrogen of the nitrile group can act as a hydrogen bond acceptor. huntresearchgroup.org.uknih.gov

Computational studies can quantify the strength of these hydrogen bonds and predict the geometry of intermolecular complexes. mdpi.commdpi.comsemanticscholar.org For instance, research has shown that the cyano nitrogen is generally a better hydrogen bond acceptor than the amino nitrogen in aminonitriles. nih.gov These interactions are critical in biological systems and materials science. Understanding the hydrogen bonding capabilities of this compound is essential for predicting its behavior in different environments.

| Hydrogen Bond Type | Typical Donor | Typical Acceptor | Computed Interaction Energy (kcal/mol) |

|---|---|---|---|

| N-H···N | Amino Group (N-H) | Nitrile Group (N) | -3 to -7 |

| N-H···O | Amino Group (N-H) | Carbonyl, Hydroxyl | -4 to -8 |

| O-H···N | Hydroxyl, Water | Nitrile Group (N) | -3 to -6 |

| C-H···N | Alkyl/Aryl C-H | Nitrile Group (N) | -1 to -3 |

Future Research Directions in 2 Amino 2 Cyclopropylpropanenitrile Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of α-aminonitriles has been a long-standing area of chemical research since the original Strecker synthesis in 1850. nih.govmdpi.com However, developing efficient and environmentally benign methods for preparing sterically hindered structures like 2-Amino-2-cyclopropylpropanenitrile remains a key challenge. Future research should focus on moving beyond classical methods toward more sustainable and atom-economical approaches.

Organocatalysis has emerged as a powerful tool in chemical synthesis due to its operational simplicity and moisture resistance. mdpi.com A promising avenue of research is the development of novel organocatalysts for the asymmetric Strecker reaction of cyclopropyl (B3062369) methyl ketone. This would involve a three-component reaction between the ketone, an amine source (like ammonia), and a non-toxic cyanide source. mdpi.com Research could focus on designing chiral Brønsted acids or bifunctional catalysts that can control the stereochemistry at the newly formed quaternary center.

Another direction involves leveraging photochemistry or electrochemistry. Light-induced, metal-free generation of cyanocarbenes or silver-catalyzed cyanomethylation of amines represent modern approaches to forming the α-aminonitrile scaffold. researchgate.net Adapting these methods for ketimine substrates derived from cyclopropyl methyl ketone could provide novel, milder synthetic routes.

Future synthetic developments could be benchmarked against several key performance indicators, as proposed in the table below.

Table 1: Proposed Future Synthetic Methodologies and Key Metrics

| Synthetic Approach | Proposed Catalyst/Reagent Type | Key Advantages & Research Goals |

| Asymmetric Organocatalytic Strecker | Chiral Phosphoric Acids, Bifunctional Thioureas | High enantioselectivity, low catalyst loading, avoidance of toxic heavy metals, solvent-free or green solvent conditions. mdpi.com |

| Photochemical Cyanation | Organic Dyes, Metal-Free Reagents | Use of light as a traceless reagent, potential for novel reaction pathways, mild reaction conditions. researchgate.net |

| Electrosynthesis | Divided/Undivided Cell Setups | Use of electricity as a sustainable oxidant/reductant, high atom economy, potential for process intensification and flow chemistry. |

| Biocatalysis | Engineered Dehydrogenases/Imine Reductases | High selectivity, operation in aqueous media, use of renewable feedstocks, biodegradable catalysts. longdom.org |

Exploration of Undiscovered Chemical Reactivity Patterns

The dual functionality of the amino and nitrile groups, combined with the inherent strain of the cyclopropyl ring, suggests that this compound possesses a rich and largely unexplored reactive landscape. rsc.orgontosight.ai Future research should aim to uncover novel transformations that exploit the unique interplay of these functionalities.

The cyclopropyl group is known to undergo ring-opening reactions under various conditions. ontosight.ai A key area of investigation would be the selective, metal-catalyzed ring-opening of the cyclopropyl moiety in this compound. This could lead to the formation of linear or heterocyclic structures that are not easily accessible through other means. The presence of the adjacent amino and nitrile groups could direct the regioselectivity of such ring-opening reactions.

Furthermore, the α-aminonitrile moiety can act as a "masked" iminium ion equivalent or, upon deprotonation, as a nucleophilic acyl anion equivalent. rsc.orgpsu.edu Exploring these reactivity modes in the context of the cyclopropyl substituent could lead to new carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, Lewis acid activation could trigger the loss of cyanide to form a cyclopropyl-substituted iminium ion, which could be trapped by various nucleophiles. psu.edu

Table 2: Potential Reactivity Patterns for Exploration

| Reactive Moiety | Proposed Reaction Type | Potential Products | Research Focus |

| Cyclopropyl Ring | Transition-Metal Catalyzed Ring Opening | Functionalized linear amines, novel heterocycles. | Investigating catalyst control (e.g., Rh, Pd, Ni) on the reaction pathway. ontosight.ai |

| Nitrile Group | Enzyme-Catalyzed Hydrolysis | 2-Amino-2-cyclopropylpropanoic acid. | Screening for nitrilases with high activity and selectivity for hindered nitriles. |

| Amine Group | Oxidative Ring Expansion | Spirocyclic heterocycles. | Exploring reagents for oxidative C-C bond insertion or rearrangement. |

| Whole Molecule | Umpolung (Acyl Anion) | α-Keto amines, 1,2-diamines. | Developing conditions for deprotonation and subsequent reaction with electrophiles. rsc.orguni-mainz.de |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is essential for predicting its reactivity and designing new applications. While standard techniques like NMR and IR are useful, advanced methods could provide deeper insights. azooptics.commdpi.com

High-resolution rotational spectroscopy, potentially combined with synchrotron-based far-infrared sources, could be used to study the molecule in the gas phase. aip.orgnih.gov This would allow for the precise determination of its rotational constants and could help identify different conformers arising from the rotation of the amino group. aip.orgnih.gov Such studies, when compared with theoretical calculations, provide rigorous benchmarks for computational models. nih.gov

Solid-state NMR (ssNMR) spectroscopy would be another powerful tool, especially if crystalline forms of the compound or its derivatives can be obtained. ssNMR can provide information about intermolecular interactions and packing in the solid state, which is inaccessible in solution-phase studies.

Rational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry offers a powerful toolkit for the in silico design of new molecules with specific, desired properties, moving beyond trial-and-error synthesis. nih.govelsevierpure.com Future research should leverage these methods to rationally design derivatives of this compound with tailored reactivity or functionality.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict how modifications to the molecular structure will affect its properties. For example, substituting the hydrogens on the cyclopropyl ring with electron-withdrawing or electron-donating groups could modulate the ring's susceptibility to opening. Similarly, N-alkylation or N-acylation of the amino group would alter the electronic properties and steric environment of the entire molecule. researchgate.net

Computational methods can be used to design unnatural amino acids based on the this compound scaffold. elsevierpure.comnih.gov By replacing the nitrile with a carboxylic acid (computationally), and then exploring various substitutions, researchers can predict properties like conformational preferences, which are known to be influenced by the cyclopropyl group and can affect biological activity. nih.gov

Table 3: Computationally-Driven Design Strategies

| Design Goal | Molecular Modification | Computational Method | Predicted Outcome |

| Enhance Ring-Opening Reactivity | Substitution of cyclopropyl ring with electron-withdrawing groups (e.g., -F, -CF₃). | DFT, Transition State Searching | Lowered activation energy for metal-catalyzed ring-opening reactions. |

| Modulate Basicity and Nucleophilicity | N-alkylation or N-arylation of the amine. | pKa Prediction, Fukui Function Analysis | Tunable basicity for applications in catalysis or as ligands. |

| Create Chiral Ligands | Introduction of chiral substituents on the amine or cyclopropyl ring. | Molecular Dynamics, Docking Simulations | Design of novel ligands for asymmetric metal catalysis. |

| Develop Bioactive Scaffolds | Hydrolysis of nitrile to carboxylic acid and peptide coupling. | Conformational Analysis, QSAR | Peptidomimetics with constrained conformations for drug discovery. nih.gov |

Expanding the Scope of Applications in Emerging Chemical Fields

While α-aminonitriles are established intermediates for amino acids and heterocycles, the unique properties of this compound could be leveraged in more emergent areas of chemistry. nih.govuni-mainz.de

One potential application is in materials science. The rigid, three-dimensional nature of the cyclopropyl group makes it an interesting building block for creating advanced polymers or porous materials like Covalent Organic Frameworks (COFs). longdom.org The amino and nitrile groups provide reactive handles for polymerization or for post-synthetic modification of the material.

In medicinal chemistry, the cyclopropyl group is often used as a bioisostere for other groups, imparting metabolic stability and conformational constraint. nih.govhyphadiscovery.com Derivatives of this compound, particularly the corresponding amino acid, could be incorporated into peptides or small molecules to create novel therapeutic candidates. The cyclopropyl group can improve metabolic stability by making adjacent C-H bonds less susceptible to oxidation by metabolic enzymes. hyphadiscovery.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-2-cyclopropylpropanenitrile, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves a Strecker-type reaction, where a cyclopropane-containing ketone or aldehyde reacts with a cyanide source (e.g., NaCN or KCN) in the presence of ammonium chloride. Reaction conditions such as pH (4–5) and temperature (20–25°C) are critical to minimize side reactions like hydrolysis of the nitrile group . Solvent selection (e.g., aqueous ethanol) and slow addition of reagents improve yield (reported ~65–75% in analogous syntheses). Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare H and C NMR spectra with PubChem data for related nitriles (e.g., cyclopropyl analogs). Key peaks include δ ~1.2–1.5 ppm (cyclopropyl protons) and δ ~120 ppm (C≡N carbon) .

- IR : A sharp absorption band near 2240 cm confirms the nitrile group.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] at m/z 139.1008 (CHN) .

Advanced Research Questions

Q. What strategies mitigate conflicting data regarding the compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC or LC-MS. For example:

- Under acidic conditions (pH < 4), the nitrile group may hydrolyze to an amide or carboxylic acid.

- At alkaline pH (>9), cyclopropane ring strain could lead to ring-opening reactions.

Contradictions in literature data often arise from differences in solvent systems or impurities (e.g., residual catalysts). Include control experiments with purified batches and use kinetic modeling to predict degradation pathways .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may stem from:

- Purity : Validate compound purity (>98%) via HPLC with UV detection at 210 nm.

- Stereochemical variations : Ensure enantiomeric purity using chiral chromatography (e.g., Chiralpak IA column) if the compound has stereocenters.

- Assay conditions : Standardize bioactivity assays (e.g., enzyme inhibition) by controlling variables like incubation time, temperature, and buffer composition. Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence-based assays) .

Q. What advanced techniques characterize the compound’s reactivity in multicomponent reactions?

- Methodological Answer : Use N-labeled reagents in tandem with 2D NMR (HSQC, HMBC) to track nitrile group participation in reactions. For example:

- In Ugi reactions, the nitrile can act as a nitrile oxide precursor.

- Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to optimize catalyst loading (e.g., 5 mol% FeCl) and solvent polarity .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility reports in polar vs. nonpolar solvents?

- Methodological Answer : Solubility contradictions often arise from polymorphic forms or residual solvents. Characterize crystallinity via XRPD and quantify solvent content using TGA-DSC. For example:

- The compound may exhibit higher solubility in DMSO (≥50 mg/mL) due to amorphous domains, while crystalline forms are less soluble in hexane (<1 mg/mL) .

Q. Why do computational models conflict with experimental data on the compound’s dipole moment?

- Methodological Answer : Computational models (e.g., DFT at B3LYP/6-311+G(d,p)) may underestimate dipole moments if solvent effects are ignored. Recalculate using a polarizable continuum model (PCM) for water or ethanol and compare with experimental values derived from dielectric constant measurements .

Safety and Handling

Q. What precautions are critical when handling this compound in aerobic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.